

Crystal structure of 2-Amino-6-chlorophenol and its derivatives

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Compound of Interest

Compound Name: 2-Amino-6-chlorophenol

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An In-depth Technical Guide on the Crystal Structure of Aminochlorophenol Derivatives

This guide provides a detailed overview of the crystal structure of aminophenol derivatives, with a specific focus on 4-amino-2,6-dichlorophenol, a close analog of **2-amino-6-chlorophenol**. The content is tailored for researchers, scientists, and professionals in drug development, offering comprehensive data and experimental protocols. While the specific crystal structure for **2-amino-6-chlorophenol** is not publicly available, the analysis of its derivative offers significant insights into the structural characteristics of this class of compounds[1].

Crystal Structure of 4-amino-2,6-dichlorophenol

The crystal structure of 4-amino-2,6-dichlorophenol ($C_6H_5Cl_2NO$) has been determined through single-crystal X-ray diffraction. The molecule is planar, with a mean deviation of 0.020 Å from the plane of the non-hydrogen atoms.[2][3] In the crystalline state, the molecules form infinite chains along the[4] direction through O—H...N hydrogen bonds. These chains are further interconnected by N—H...O hydrogen bonds, creating sheets in the (010) plane.[2][3]

Crystallographic Data

The following table summarizes the key crystallographic data for 4-amino-2,6-dichlorophenol.

Parameter	Value
Molecular Formula	C ₆ H ₅ Cl ₂ NO
Molecular Weight	178.02 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a	4.6064 (5) Å
b	11.7569 (12) Å
c	13.2291 (13) Å
β	96.760 (5)°
Volume	711.47 (13) Å ³
Z	4
Density (calculated)	1.662 Mg m ⁻³
Radiation	Cu Kα
Temperature	120 K
R[F ² > 2σ(F ²)]	0.033
wR(F ²)	0.091

Data sourced from Acta Crystallographica Section E: Crystallographic Communications[3].

Selected Bond Lengths and Angles

The intramolecular bond lengths and angles provide insight into the geometry of the molecule.

Bond	Length (Å)	Angle	Degrees (°)
Cl1—C2	1.7387 (18)	C6—C1—C2	118.99 (17)
Cl2—C6	1.7389 (19)	C1—C2—C3	121.29 (17)
O1—C1	1.352 (2)	C4—C3—C2	119.35 (17)
N1—C4	1.389 (3)	C5—C4—C3	120.52 (17)
C1—C6	1.401 (3)	C4—C5—C6	119.55 (18)
C4—C5	1.389 (3)	C1—C6—C5	120.29 (17)
C4—C3	1.391 (3)		

Data sourced from Acta Crystallographica Section E: Crystallographic Communications[3].

Hydrogen Bonding Geometry

Hydrogen bonds play a crucial role in the crystal packing of 4-amino-2,6-dichlorophenol.

D—H \cdots A	D—H (Å)	H \cdots A (Å)	D \cdots A (Å)	D—H \cdots A (°)
O1—H1 \cdots N1 ⁱ	0.85 (2)	1.82 (2)	2.653 (2)	168 (2)
N1—H1A \cdots O1 ⁱⁱ	0.87 (1)	2.05 (1)	2.921 (2)	177 (2)

Symmetry codes: (i) $x+1/2$, $-y+1/2$, $z+1/2$; (ii) $x+1/2$, $-y+1/2$, $z-1/2$. Data sourced from Acta Crystallographica Section E: Crystallographic Communications[2].

Experimental Protocols

The determination of the crystal structure of 4-amino-2,6-dichlorophenol involved the following key steps.

Crystallization

A commercial sample of 4-amino-2,6-dichlorophenol was used. Crystals suitable for single-crystal X-ray analysis were grown by the slow evaporation of a methanol solution.[2][3]

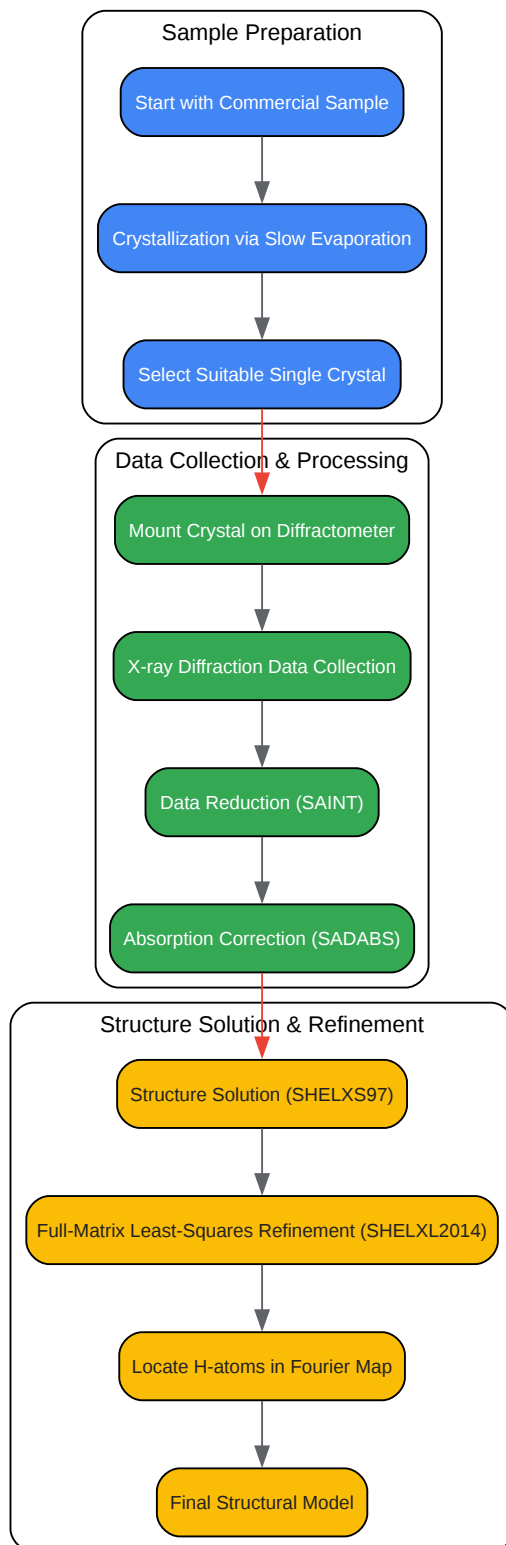
X-ray Data Collection and Refinement

A suitable crystal was mounted on a Bruker D8 Venture CMOS diffractometer. Data were collected at a temperature of 120 K using Cu K α radiation.[3] An absorption correction was applied using a multi-scan method (SADABS).[3] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL2014 and OLEX2.refine.[3] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms H1, H1a, and H1b were located in a difference Fourier map and refined.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Workflow for Single-Crystal X-ray Crystallography

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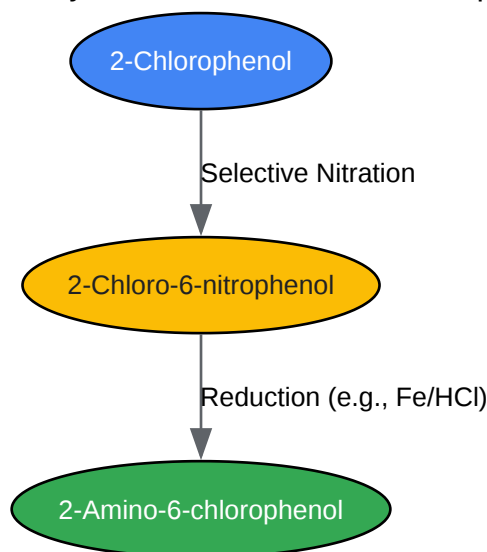
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Synthetic Pathways

2-Amino-6-chlorophenol and its derivatives are valuable intermediates in organic synthesis.

[1] The synthesis of **2-amino-6-chlorophenol** typically starts from 2-chlorophenol, which undergoes selective nitration to produce a nitro-substituted intermediate. This intermediate is then reduced to the final aminophenol product using methods such as metal-acid reduction (e.g., with iron, tin, or zinc in hydrochloric acid).[1]

General Synthesis of 2-Amino-6-chlorophenol



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